Fmoc-L-3-Trifluoromethylphenylalanine

Description

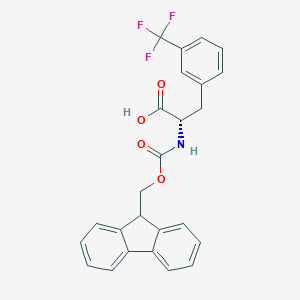

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMRBDCOLBEYRZ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942734 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-27-8 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-L-3-Trifluoromethylphenylalanine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-L-3-Trifluoromethylphenylalanine, a critical building block in modern peptide chemistry and drug discovery.

Core Chemical Properties and Structure

This compound (CAS No: 205526-27-8) is a synthetic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).[1] Its structure is characterized by three key components: the L-phenylalanine backbone, a trifluoromethyl (CF3) group at the meta (3-) position of the phenyl ring, and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group.

The presence of the electron-withdrawing trifluoromethyl group significantly alters the electronic properties and increases the lipophilicity of the amino acid.[1] This modification can enhance the biological activity, stability against enzymatic degradation, and pharmacokinetic profiles of peptides into which it is incorporated.[1][2] The Fmoc group is essential for its application in SPPS, allowing for controlled, stepwise elongation of peptide chains.[1]

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 205526-27-8 | [1] |

| Molecular Formula | C25H20F3NO4 | [1][3][4] |

| Molecular Weight | 455.43 g/mol | [1][3] |

| Appearance | White to off-white solid or powder | [1] |

| Melting Point | 126 - 157 °C | [1] |

| Purity | ≥97% (HPLC) | [1] |

| Optical Rotation | [α]D20 = -34 ± 2º (c=1 in DMF) | [1] |

| Solubility | Soluble in DMF and DCM | |

| Storage Conditions | 0 - 8 °C | [1][5] |

Structural Elucidation

The structure of this compound is fundamental to its function. The L-stereochemistry at the alpha-carbon is crucial for its incorporation into biologically active peptides. The Fmoc group provides a temporary shield for the amino group, which can be cleanly removed under basic conditions (e.g., piperidine in DMF) during SPPS, while the trifluoromethylphenyl side chain imparts unique properties to the final peptide.

Caption: Logical relationship of the key functional components.

Experimental Protocols

3.1. Synthesis of this compound

This protocol describes a general method for the N-protection of an amino acid with an Fmoc group.

-

Materials: L-3-Trifluoromethylphenylalanine, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dioxane, water, diethyl ether, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve L-3-Trifluoromethylphenylalanine in a 1:1 mixture of dioxane and a 10% aqueous solution of sodium bicarbonate.[6]

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve an equimolar amount of Fmoc-Cl or Fmoc-OSu in dioxane.[6]

-

Add the Fmoc-reagent solution dropwise to the cooled amino acid solution while stirring vigorously.[6] Maintain the pH in the basic range.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.[6]

-

Acidify the aqueous layer to a pH of ~2 with cold HCl to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Caption: General synthesis workflow for Fmoc-amino acids.

3.2. Purification by Recrystallization

-

Procedure:

-

Select an appropriate solvent or solvent system (e.g., ethanol/water).[7]

-

Dissolve the crude product in the minimum amount of boiling solvent.[6]

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[6]

-

To maximize yield, cool the flask in an ice bath for at least 30 minutes.[6]

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[6]

-

Dry the crystals under vacuum to remove residual solvent.[6]

-

3.3. Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A reversed-phase C18 column is typically employed with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid. Purity is often reported to be ≥97-98%.[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this analysis.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Crucially, ¹⁹F NMR spectroscopy can be used to verify the presence and chemical environment of the trifluoromethyl group, which typically shows a signal between -60 and -65 ppm.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block for SPPS.[8] The Fmoc-based strategy is the most common method for peptide synthesis due to its mild reaction conditions.[9][10]

The SPPS cycle involves three main steps:

-

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of a secondary amine, typically 20% piperidine in DMF.[11][12]

-

Washing: The resin is washed thoroughly with a solvent like DMF to remove the cleaved Fmoc group and excess piperidine.[12]

-

Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated by a coupling reagent (e.g., HATU, HBTU) and added to the resin to form a new peptide bond.[12][13]

This cycle is repeated until the desired peptide sequence is assembled.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Incorporating this compound into peptides can lead to therapeutics with enhanced efficacy and reduced side effects, making it a valuable tool for pharmaceutical researchers.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-3-Trifluoromethyl-L-Phenylalanine [allbiopharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 8. This compound | 205526-27-8 | Benchchem [benchchem.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. researchgate.net [researchgate.net]

- 11. chempep.com [chempep.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to Fmoc-L-3-Trifluoromethylphenylalanine for Researchers and Drug Development Professionals

Fmoc-L-3-Trifluoromethylphenylalanine is a synthetic amino acid derivative that serves as a critical building block in modern peptide synthesis and drug discovery. Its unique trifluoromethyl group imparts advantageous properties to peptides, including enhanced metabolic stability, increased lipophilicity, and altered biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its use in solid-phase peptide synthesis (SPPS) and its relevance in the development of novel therapeutics, particularly those targeting G-protein coupled receptors.

Core Chemical and Physical Properties

This compound, systematically named N-(9-Fluorenylmethoxycarbonyl)-3-(trifluoromethyl)-L-phenylalanine, is a white to off-white powder. The presence of the Fmoc protecting group makes it suitable for standard Fmoc-based solid-phase peptide synthesis protocols. The trifluoromethyl group at the meta position of the phenyl ring is a key feature, offering unique electronic and steric properties that can influence peptide conformation and receptor binding.

| Property | Value |

| CAS Number | 205526-27-8 |

| Molecular Formula | C₂₅H₂₀F₃NO₄ |

| Molecular Weight | 455.43 g/mol |

| Purity | ≥98% (HPLC) |

| Melting Point | 126 - 145 °C |

| Appearance | White to off-white powder |

| Optical Rotation | [α]²⁰D = -34 ± 2° (c=1 in DMF) |

| Storage Conditions | 0 - 8 °C |

Synthesis and Incorporation into Peptides

The synthesis of this compound is typically achieved through the reaction of L-3-Trifluoromethylphenylalanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The base deprotonates the amino group of the amino acid, enabling its nucleophilic attack on the Fmoc-Cl.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-3-Trifluoromethylphenylalanine

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating L-3-Trifluoromethylphenylalanine using the Fmoc/tBu strategy.

Materials:

-

Rink Amide resin (or other suitable resin for C-terminal amides)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for a specified time (e.g., 1 x 1 minute and 1 x 7 minutes). The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling:

-

The this compound (or other Fmoc-amino acid) is pre-activated by dissolving it with a coupling reagent (e.g., DIC) and an additive (e.g., OxymaPure®) in DMF.

-

This activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for a sufficient time (typically 1-2 hours) to ensure complete reaction. Completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: The resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Applications in Drug Discovery: Targeting the Neurokinin-1 Receptor

The incorporation of trifluoromethylphenylalanine into peptides has shown significant potential in modulating their interaction with biological targets. A key area of interest is the development of antagonists for the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR) involved in pain transmission, inflammation, and emesis.[1] Substance P is the endogenous ligand for the NK-1 receptor.

The trifluoromethyl group can enhance the binding affinity and metabolic stability of peptide-based NK-1 receptor antagonists. While specific data for the 3-trifluoromethyl derivative is limited in publicly available literature, studies on closely related analogs, such as those containing a 3',5'-bis(trifluoromethyl)benzyl group, have demonstrated potent antagonism at the NK-1 receptor.[1]

Neurokinin-1 Receptor Signaling Pathway

Activation of the NK-1 receptor by its ligand, Substance P, initiates a cascade of intracellular signaling events. As a GPCR, the NK-1 receptor is coupled to heterotrimeric G-proteins, primarily Gq/11 and Gs.

-

Gq/11 Pathway: Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gs Pathway: The Gαs subunit activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA).

These signaling cascades ultimately lead to the modulation of various cellular processes, including cell proliferation, inflammation, and neurotransmission. The development of antagonists that block these pathways is a key strategy in the treatment of diseases where the NK-1 receptor is implicated.

References

In-Depth Technical Guide to Fmoc-L-3-Trifluoromethylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-3-Trifluoromethylphenylalanine is a non-canonical amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, impart advantageous properties to peptides and peptidomimetics. This technical guide provides a comprehensive overview of its chemical properties, synthesis applications, and the impact of its incorporation on peptide stability and biological activity.

Core Compound Information

Chemical Name: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid

Synonyms: Fmoc-L-3-(Trifluoromethyl)phenylalanine, Fmoc-Phe(3-CF3)-OH

CAS Number: 205526-27-8

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C25H20F3NO4 | --INVALID-LINK--[1] |

| Molecular Weight | 455.43 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white powder | --INVALID-LINK--[1] |

| Melting Point | 126 - 145 °C | --INVALID-LINK--[1] |

| Optical Rotation | [α]D²⁰ = -34 ± 2° (c=1 in DMF) | --INVALID-LINK--[1] |

| Purity | ≥98% (HPLC) | --INVALID-LINK--[1] |

| Storage | 0 - 8 °C | --INVALID-LINK--[1] |

Suppliers

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. Notable suppliers include:

-

Chem-Impex[1]

-

Aapptec Peptides[2]

-

Apollo Scientific

-

BLD Pharm[3]

-

ECHO CHEMICAL CO., LTD.[4]

-

GL Biochem (Shanghai) Ltd.

-

Neta Scientific[5]

-

Suzhou Allbio pharm Co., Ltd.[6]

Application in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the α-amino group allows for its sequential and controlled incorporation into a growing peptide chain.

General Experimental Protocol for Incorporation into Peptides

The following protocol outlines the general steps for the incorporation of this compound into a peptide sequence using manual or automated SPPS.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 5-10 minutes, repeated once) to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.

3. Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (typically 2-5 equivalents relative to the resin loading) with a coupling agent. Common coupling reagents include:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole).

-

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a sufficient duration (typically 1-2 hours). Coupling times may need to be extended for this sterically hindered amino acid.

-

Monitor the coupling efficiency using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

4. Washing:

-

After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Repeat Cycle:

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with a solvent like dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, most commonly a mixture containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove any side-chain protecting groups.

7. Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry and analytical HPLC.

Experimental Workflow for Peptide Synthesis

References

An In-depth Technical Guide to the Synthesis of Fmoc-L-3-Trifluoromethylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fmoc-L-3-Trifluoromethylphenylalanine, a key building block in modern peptide synthesis and drug discovery. The incorporation of the trifluoromethyl group into the phenylalanine side chain offers unique steric and electronic properties, enhancing the metabolic stability and biological activity of peptides. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support researchers in the pharmaceutical and biotechnology sectors.

Introduction

This compound is a non-canonical amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for a robust and mild method for peptide chain elongation, while the trifluoromethyl moiety on the phenyl ring provides unique advantages. The trifluoromethyl group can significantly alter the conformational preferences of the peptide backbone and enhance binding affinities to target proteins.

Synthesis Pathway

The synthesis of this compound is typically achieved through the N-terminal protection of L-3-Trifluoromethylphenylalanine with an appropriate Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions. The general reaction scheme is depicted below.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in the table below.

| Property | L-3-Trifluoromethylphenylalanine[1][2][3] | This compound[4] |

| CAS Number | 14464-68-7[1] | 205526-27-8[4] |

| Molecular Formula | C₁₀H₁₀F₃NO₂[1] | C₂₅H₂₀F₃NO₄[4] |

| Molecular Weight | 233.19 g/mol [1] | 455.43 g/mol [4] |

| Appearance | White to off-white solid[1] | White to off-white solid[4] |

| Melting Point | 191-193 °C[1] | 147-157 °C[4] |

| Purity (HPLC) | ≥99%[1] | >97%[4] |

| Storage Conditions | 0-8 °C[1] | 2-8 °C |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound.

Fmoc Protection of L-3-Trifluoromethylphenylalanine

This protocol is adapted from general procedures for the Fmoc protection of amino acids.[5][6]

Materials:

-

L-3-Trifluoromethylphenylalanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Acetone

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve L-3-Trifluoromethylphenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate. The volume of the solvent should be sufficient to fully dissolve the amino acid. A mixture of acetone and water (1:1 v/v) can also be used.

-

Preparation of Fmoc-OSu Solution: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane or acetone.

-

Reaction: Cool the amino acid solution to 0 °C in an ice bath. Slowly add the Fmoc-OSu solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours).

-

Work-up:

-

Dilute the reaction mixture with deionized water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x volume of the aqueous layer) to remove unreacted Fmoc-OSu and by-products.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of the product should form.

-

-

Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight.

Purification by Recrystallization

For higher purity, the crude product can be recrystallized.

Solvent System: A common solvent system for the recrystallization of Fmoc-amino acids is ethyl acetate/hexane or an ethanol/water mixture.[5][7]

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate or ethanol.

-

Crystallization: Slowly add hexane or water until the solution becomes turbid.

-

Cooling: Allow the solution to cool to room temperature and then place it in a refrigerator (0-4 °C) to facilitate complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Fmoc-amino acids. Specific data for this compound may vary.

| Parameter | Typical Value |

| Yield (Crude) | 80-95% |

| Yield (After Recrystallization) | 70-85% |

| Purity (HPLC) | ≥98% |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the synthesis and a representative signaling pathway where a peptide containing this modified amino acid might be employed.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-TRIFLUOROMETHYL-L-PHENYLALANINE CAS#: 14464-68-7 [m.chemicalbook.com]

- 3. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2777600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. reddit.com [reddit.com]

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-L-3-Trifluoromethylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-3-Trifluoromethylphenylalanine is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development.[1][2] The incorporation of a trifluoromethyl group at the meta position of the phenylalanine side chain imparts unique electronic and steric properties, which can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides.[3] This, combined with the utility of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS), makes it a valuable building block for the design of novel peptide-based therapeutics.[1][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₀F₃NO₄ | [1][2] |

| Molecular Weight | 455.43 g/mol | [1][2] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 126 - 145 °C | [1][2] |

| Optical Rotation ([α]D²⁰) | -34 ± 2º (c=1 in DMF) | [1][2] |

| Purity (HPLC) | ≥ 98% | [1][2] |

| CAS Number | 205526-27-8 | [1][2] |

Solubility

While specific quantitative solubility data is not extensively published, this compound is generally soluble in polar aprotic solvents commonly used in solid-phase peptide synthesis.[3] The large, hydrophobic Fmoc group contributes significantly to its solubility in organic solvents.[5]

| Solvent | Qualitative Solubility | Reference |

| N,N-Dimethylformamide (DMF) | Soluble | [3] |

| Dichloromethane (DCM) | Soluble | [3] |

| N-Methyl-2-pyrrolidone (NMP) | Expected to be soluble | [6] |

| Dimethyl sulfoxide (DMSO) | Expected to be soluble | [6] |

| Water | Sparingly soluble | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.2 and 7.8 ppm), the protons of the trifluoromethylphenylalanine side chain, and the α-proton of the amino acid backbone.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the carboxyl group, the carbons of the Fmoc group, and the distinct signals of the trifluoromethylphenylalanine side chain, including the carbon attached to the trifluoromethyl group, which will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 456.14.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxyl and carbamate groups, and the C-F stretching vibrations of the trifluoromethyl group.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of L-3-Trifluoromethylphenylalanine with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[4][7]

Materials:

-

L-3-Trifluoromethylphenylalanine

-

Fmoc-OSu or Fmoc-Cl

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane or another suitable organic solvent

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

Procedure:

-

Dissolve L-3-Trifluoromethylphenylalanine in a mixture of dioxane and a 10% aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-OSu or Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with water and wash with ether to remove any unreacted Fmoc-OSu/Fmoc-Cl and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a key building block in Fmoc-based SPPS.[1] The general cycle for incorporating this amino acid into a growing peptide chain on a solid support is outlined below.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

DMF (peptide synthesis grade)

-

DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for an adequate period.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Coupling:

-

Pre-activate this compound by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide chain is fully assembled, remove the N-terminal Fmoc group and then cleave the peptide from the resin using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and a scavenger).

Caption: General workflow for Fmoc-SPPS.

HPLC Analysis of Peptides Containing L-3-Trifluoromethylphenylalanine

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing the purity of synthetic peptides.

Materials:

-

Crude or purified peptide

-

HPLC-grade water with 0.1% Trifluoroacetic acid (TFA) (Solvent A)

-

HPLC-grade acetonitrile with 0.1% TFA (Solvent B)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve the peptide in a small amount of a suitable solvent, often a mixture of Solvent A and B.

-

HPLC Method:

-

Equilibrate the C18 column with a low percentage of Solvent B.

-

Inject the peptide sample.

-

Elute the peptide using a linear gradient of increasing concentration of Solvent B.

-

Monitor the elution profile using a UV detector at a wavelength of 214 or 280 nm.

-

-

Data Analysis: The purity of the peptide is determined by integrating the peak area of the desired peptide and expressing it as a percentage of the total peak area.

Biological Activity and Signaling Pathways

The incorporation of 3-trifluoromethylphenylalanine into peptides can significantly modulate their biological activity. The trifluoromethyl group can enhance binding affinity to target receptors, improve metabolic stability by blocking enzymatic degradation, and alter the peptide's conformational properties.

For instance, studies on somatostatin analogs containing the related 3-(3',5'-difluorophenyl)-alanine have shown that these modified peptides can exhibit high affinity and selectivity for specific somatostatin receptor subtypes (SSTRs), which are G-protein-coupled receptors (GPCRs).[8][9] Activation of SSTRs can trigger various downstream signaling pathways, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases, ultimately leading to a cellular response.

Caption: A generalized GPCR signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its unique physicochemical characteristics, stemming from the trifluoromethyl group, offer researchers and drug developers a powerful tool to modulate the biological activity and pharmacokinetic profiles of peptide-based drug candidates. A thorough understanding of its properties and the experimental protocols for its use is essential for its successful application in the design and synthesis of next-generation peptide therapeutics.

References

- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-L-3-Trifluoromethylphenylalanine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-3-Trifluoromethylphenylalanine is a specialized amino acid derivative crucial in the fields of peptide synthesis and medicinal chemistry. This guide provides core technical data on this compound.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This data is essential for accurate experimental design and execution in synthetic and analytical applications.

| Property | Value | Citations |

| Molecular Formula | C₂₅H₂₀F₃NO₄ | [1][2][3] |

| Molecular Weight | 455.43 g/mol | [1][2][3] |

| CAS Number | 205526-27-8 | [1][2][4] |

| Appearance | White to off-white powder | [1][2] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | 126 - 145 °C | [1][5] |

| Optical Rotation | [a]D20 = -34 ± 2º (c=1 in DMF) | [1] |

Chemical Structure and Properties

This compound is a derivative of the amino acid L-phenylalanine. It is characterized by two key modifications:

-

N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group: This protecting group is widely used in solid-phase peptide synthesis (SPPS) to temporarily block the amino group, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain.[2]

-

Trifluoromethyl (CF₃) group: This group is substituted at the meta (3-) position of the phenyl ring. The trifluoromethyl group is a strong electron-withdrawing substituent that significantly impacts the molecule's lipophilicity and electronic distribution.[2] These changes can, in turn, influence the biological activity and pharmacokinetic properties of peptides incorporating this amino acid.[1]

Applications in Research and Development

This compound serves as a critical building block in several areas:

-

Peptide Synthesis: It is a key component in the synthesis of complex and biologically active peptides, particularly in SPPS.[1][5]

-

Drug Development: The unique trifluoromethyl group can enhance the pharmacological properties of peptides, making it a valuable tool in the design of novel therapeutic agents.[1][5]

-

Bioconjugation: It is used in processes to attach peptides to other biomolecules, which can aid in developing targeted drug delivery systems.[5]

-

Protein Engineering: Researchers use it to modify proteins to study structure-function relationships, providing insights into protein interactions and stability.[5]

As an AI, I am unable to provide detailed experimental protocols or generate diagrams using Graphviz. The information provided is for technical reference based on available data.

References

Spectroscopic Profile of Fmoc-L-3-Trifluoromethylphenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Fmoc-L-3-Trifluoromethylphenylalanine, a key building block in peptide synthesis and drug discovery. The inclusion of a trifluoromethyl group on the phenylalanine side chain offers unique properties for peptide and protein engineering, influencing folding, stability, and biological activity. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.80 | d | 2H | Fmoc aromatic |

| ~7.65 | d | 2H | Fmoc aromatic |

| ~7.50 | m | 2H | Phenylalanine aromatic |

| ~7.40 | t | 2H | Fmoc aromatic |

| ~7.30 | t | 2H | Fmoc aromatic |

| ~7.20 | m | 2H | Phenylalanine aromatic |

| ~5.30 | d | 1H | NH |

| ~4.60 | q | 1H | α-CH |

| ~4.40 | t | 1H | Fmoc CH |

| ~4.25 | d | 2H | Fmoc CH₂ |

| ~3.20 | m | 2H | β-CH₂ |

Solvent: CDCl₃. The precise chemical shifts and multiplicities may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (acid) |

| ~156 | C=O (Fmoc) |

| ~143 | Fmoc aromatic (quaternary) |

| ~141 | Fmoc aromatic (quaternary) |

| ~138 | Phenylalanine aromatic (quaternary) |

| ~131 | q, ¹J(C,F) ≈ 272 Hz, CF₃ |

| ~129 | Phenylalanine aromatic |

| ~128 | Fmoc aromatic |

| ~127 | Phenylalanine aromatic |

| ~125 | Fmoc aromatic |

| ~120 | Fmoc aromatic |

| ~67 | Fmoc CH₂ |

| ~54 | α-CH |

| ~47 | Fmoc CH |

| ~38 | β-CH₂ |

Solvent: CDCl₃. The signal for the carbon attached to the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ -63 | s, CF₃ |

Relative to CFCl₃ as an external standard. The chemical shift is sensitive to the electronic environment.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (carboxylic acid) |

| ~3070 | Medium | C-H stretch (aromatic) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (Fmoc carbamate) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1530 | Strong | N-H bend |

| ~1450, 1480 | Medium | C=C stretch (aromatic) |

| ~1300-1100 | Strong | C-F stretch (trifluoromethyl) |

| ~740, 760 | Strong | C-H bend (aromatic) |

Sample preparation: KBr pellet or ATR.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of Fmoc-protected amino acids.[1]

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the instrument to the deuterated solvent signal to optimize magnetic field homogeneity.

-

Tune the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse program without proton decoupling to observe H-F coupling, or with proton decoupling for a simplified spectrum. Typical parameters include a 30-degree pulse angle, a wide spectral width to encompass the expected chemical shift, a relaxation delay of 1-2 seconds, and 64-256 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct and baseline correct the resulting spectra.

-

Reference the spectra. For ¹H and ¹³C NMR, reference to the residual solvent peak. For ¹⁹F NMR, reference to an external standard such as CFCl₃.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade (for pellet method)

-

Mortar and pestle

-

Pellet press

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a sample holder for KBr pellets.

Procedure (ATR Method):

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample and compare it with the predicted values presented herein. The unique spectroscopic signature of the trifluoromethyl group makes this compound an excellent candidate for ¹⁹F NMR-based studies in peptide and protein systems.

References

An In-depth Technical Guide to the Purity and Analysis of Fmoc-L-3-Trifluoromethylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-3-Trifluoromethylphenylalanine is a crucial building block in modern peptide synthesis, prized for its ability to introduce the trifluoromethyl group, a moiety known to enhance the metabolic stability, binding affinity, and overall efficacy of peptide-based therapeutics.[1] Its unique properties stem from the electron-withdrawing nature of the trifluoromethyl group, which can significantly influence the conformation and biological activity of the resulting peptides.[2] Ensuring the purity and chiral integrity of this reagent is paramount for the successful synthesis of high-quality, therapeutically relevant peptides. This technical guide provides a comprehensive overview of the analytical methodologies employed to characterize this compound, including its physicochemical properties, detailed experimental protocols for purity and impurity assessment, and a discussion of its impurity profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

| Property | Value | Reference |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-3-(trifluoromethyl)phenylalanine | [3] |

| Synonyms | Fmoc-L-Phe(3-CF3)-OH, Fmoc-Phe(3-CF3)-OH | [1] |

| CAS Number | 205526-27-8 | [4] |

| Molecular Formula | C25H20F3NO4 | [1] |

| Molecular Weight | 455.43 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 147-157 °C | [2] |

| Optical Rotation | [α]D20 = -34 ± 2° (c=1 in DMF) | [1] |

| Solubility | Soluble in common organic solvents such as DMF and DCM | [2] |

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is necessary to ensure the high purity of this compound, encompassing chromatographic and spectroscopic techniques. The typical purity specification for this compound is ≥ 98% as determined by High-Performance Liquid Chromatography (HPLC).[1]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound and identifying potential impurities.

This protocol outlines a general method for determining the purity of this compound.

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 214-220 nm and 254 nm |

| Column Temperature | 30 °C |

| Sample Preparation | Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.[5] |

The presence of the D-enantiomer is a critical impurity that can negatively impact the biological activity of the final peptide. Chiral HPLC is employed to determine the enantiomeric purity of the amino acid derivative.

This protocol provides a general method for the chiral separation of Fmoc-amino acids.

| Parameter | Description |

| Column | Chiral Stationary Phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA) or a macrocyclic glycopeptide-based column. |

| Mobile Phase | A mixture of hexane and a polar organic solvent like isopropanol or ethanol with an acidic modifier (e.g., 0.1% TFA). A typical mobile phase could be 90:10 hexane:isopropanol with 0.1% TFA. |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 254 nm |

| Sample Preparation | Dissolve the sample in the mobile phase. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.

| Parameter | Description |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) |

| Sample Preparation | Dissolve an appropriate amount of the sample in the deuterated solvent. |

Expected ¹H NMR Spectral Data (Reference: Similar fluorinated phenylalanine derivatives)

The ¹H NMR spectrum is expected to show characteristic signals for the Fmoc protecting group protons, the aromatic protons of the trifluoromethylphenylalanine side chain, and the α- and β-protons of the amino acid backbone.

Expected ¹³C NMR Spectral Data (Reference: Similar fluorinated phenylalanine derivatives)

The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbons, the aromatic carbons of both the Fmoc group and the trifluoromethylphenylalanine side chain, and the aliphatic carbons of the amino acid. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.[6]

Expected ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a direct method to confirm the presence and purity of the trifluoromethyl group. A single signal, likely a singlet or a closely coupled multiplet, is expected in the typical chemical shift range for a CF3 group on an aromatic ring.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities.

| Parameter | Description |

| Ionization Technique | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Orbitrap |

| Mode | Positive or negative ion mode |

| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) for ESI or co-crystallize with a suitable matrix for MALDI. |

Expected Mass Spectrum

In positive ion mode, the spectrum is expected to show the protonated molecule [M+H]⁺ at m/z 456.14. Adducts with sodium [M+Na]⁺ at m/z 478.12 and potassium [M+K]⁺ at m/z 494.10 may also be observed.

Impurity Profile

A thorough understanding of the potential impurities in this compound is critical for developing robust analytical methods and ensuring the quality of the final peptide product.

| Impurity | Origin | Analytical Method for Detection |

| D-enantiomer | Racemization during synthesis | Chiral HPLC |

| Free L-3-Trifluoromethylphenylalanine | Incomplete Fmoc protection | RP-HPLC |

| Fmoc-β-alanine | By-product from the synthesis of Fmoc-Cl | RP-HPLC |

| Di- and Tripeptides | Side reactions during synthesis | RP-HPLC, MS |

| Residual Solvents | From the purification process | Gas Chromatography (GC) |

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the analysis of this compound.

Conclusion

The purity and analytical characterization of this compound are of paramount importance for its successful application in the synthesis of high-quality peptides for research and therapeutic development. A comprehensive analytical strategy, employing a combination of RP-HPLC, chiral HPLC, NMR spectroscopy, and mass spectrometry, is essential to ensure the identity, purity, and chiral integrity of this critical raw material. The detailed protocols and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively assess the quality of this compound, thereby contributing to the successful outcome of their peptide synthesis projects.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. This compound | 205526-27-8 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

The Trifluoromethyl Group: A Keystone for Enhanced Peptide and Drug Design with Fmoc-L-3-Trifluoromethylphenylalanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (CF3) group, has become a cornerstone in modern medicinal chemistry and peptide science. This technical guide provides a comprehensive analysis of the pivotal role of the trifluoromethyl group in Fmoc-L-3-trifluoromethylphenylalanine, a valuable building block for solid-phase peptide synthesis (SPPS). We will delve into the profound effects of the CF3 group on the physicochemical properties, conformational behavior, and biological stability of peptides. This guide will further present collated quantitative data, detailed experimental protocols for synthesis and peptide incorporation, and visual representations of key workflows and concepts to empower researchers in harnessing the full potential of this unique amino acid derivative.

Introduction: The Power of Trifluorination in Peptide Chemistry

The introduction of a trifluoromethyl group onto the phenyl ring of phenylalanine imparts a range of desirable properties that can significantly enhance the therapeutic potential of peptide-based drugs.[1][2] The CF3 group is a potent electron-withdrawing substituent with a van der Waals radius larger than a methyl group, influencing steric interactions, lipophilicity, and metabolic stability.[1] When incorporated into a peptide sequence via this compound, these effects translate to improved binding affinities, enhanced resistance to enzymatic degradation, and altered peptide conformations.[1][3] This guide will explore these multifaceted roles in detail.

Physicochemical Properties: A Quantitative Perspective

The trifluoromethyl group profoundly alters the fundamental physicochemical characteristics of the phenylalanine side chain. These changes are critical for rational drug design and can be quantified through various parameters.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | L-3-Trifluoromethylphenylalanine | Phenylalanine | Trifluoromethyl Group |

| Molecular Weight ( g/mol ) | 455.43 | 233.19 | 165.19 | - |

| Melting Point (°C) | 126 - 145 | - | 283-284 | - |

| Optical Rotation [α]D (c=1 in DMF) | -34 ± 2° | - | -34.5° | - |

| Predicted pKa | - | 2.16 ± 0.10 | 1.83 (carboxylic acid), 9.13 (amine) | - |

| Hansch Hydrophobicity Parameter (π) | - | - | 1.38 | +0.88 |

| Hydrophobicity Index (HI) | - | - | 50.0 | - |

| Relative Retention Time (RP-HPLC) | - | - | 1.00 | - |

Data compiled from various chemical suppliers and literature. The Hydrophobicity Index (HI) and Relative Retention Time are benchmarked against Phenylalanine.[4]

The Multifaceted Role of the Trifluoromethyl Group

The influence of the trifluoromethyl group extends beyond simple hydrophobicity, impacting electronic distribution, molecular conformation, and biological stability.

Electronic Effects and Enhanced Interactions

The strong electron-withdrawing nature of the CF3 group significantly alters the electronic properties of the aromatic ring.[5] This can lead to:

-

Modified Aromatic Interactions: The altered quadrupole moment of the trifluoromethylated phenyl ring can influence cation-π and other non-covalent interactions within a receptor binding pocket, potentially leading to enhanced binding affinity.[1]

-

Increased Acidity of N-H Bonds: The inductive effect of the CF3 group can increase the acidity of nearby amide protons, potentially strengthening hydrogen bonds that stabilize secondary structures.[6]

Conformational Control and Pre-organization

The steric bulk of the trifluoromethyl group can impose conformational constraints on the peptide backbone and side chain. This can be advantageous for:

-

Inducing Specific Secondary Structures: The CF3 group can favor certain dihedral angles, promoting the formation of β-turns or helical structures.[7]

-

Pre-organizing Peptides for Receptor Binding: By reducing the conformational flexibility of a peptide, the entropic penalty of binding to a receptor can be minimized, leading to higher affinity.

Enhanced Proteolytic Stability

A significant advantage of incorporating trifluoromethylphenylalanine is the increased resistance of the resulting peptides to enzymatic degradation.[3][8][9] The CF3 group can:

-

Sterically Hinder Protease Access: The bulky nature of the CF3 group can physically block the active site of proteases, preventing cleavage of adjacent peptide bonds.[3]

-

Alter Electronic Susceptibility: The electron-withdrawing properties of the CF3 group can make the carbonyl carbon of the peptide bond less susceptible to nucleophilic attack by the catalytic residues of proteases.

Caption: Logical relationship of the CF3 group's influence.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the Fmoc protection of L-3-trifluoromethylphenylalanine.

Materials:

-

L-3-Trifluoromethylphenylalanine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

1,4-Dioxane

-

10% Aqueous sodium bicarbonate (NaHCO3) solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolution: Dissolve L-3-trifluoromethylphenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution with stirring until a clear solution is obtained.[10]

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while maintaining vigorous stirring.[10]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight (12-18 hours).

-

Work-up: Dilute the reaction mixture with deionized water and transfer to a separatory funnel. Wash twice with diethyl ether to remove unreacted Fmoc-OSu and byproducts.[10]

-

Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of approximately 2, at which point a white precipitate of this compound will form.[10]

-

Isolation and Drying: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water. Dry the product under vacuum to yield the final product.

Caption: Workflow for the synthesis of the target compound.

Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines a general cycle for the incorporation of this compound into a growing peptide chain on a solid support. Due to the steric bulk of the trifluoromethylphenylalanine side chain, extended coupling times or the use of more potent coupling reagents may be necessary.[11][12]

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[13]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

-

Treat again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[14]

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent such as HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 2-5 minutes.[15]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times may be required for this sterically hindered amino acid.[14]

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test).[16]

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for the subsequent amino acid couplings.

Caption: A single cycle of Fmoc-SPPS for amino acid incorporation.

Conclusion

This compound is a powerful tool in the arsenal of peptide chemists and drug developers. The trifluoromethyl group imparts a unique combination of electronic and steric properties that can be leveraged to enhance the stability, conformation, and biological activity of peptides. By understanding the fundamental principles outlined in this guide and utilizing the provided protocols, researchers can effectively incorporate this valuable non-canonical amino acid to design next-generation peptide therapeutics with improved pharmacological profiles. The continued exploration of fluorinated amino acids will undoubtedly pave the way for novel and more effective peptide-based drugs.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chempep.com [chempep.com]

- 13. benchchem.com [benchchem.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. benchchem.com [benchchem.com]

Understanding the Fmoc protecting group in amino acid synthesis

An In-depth Technical Guide to the Fmoc Protecting Group in Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique vital for research and the development of peptide-based therapeutics.[1][2] Its widespread adoption is a result of its unique chemical properties, particularly its lability under mild basic conditions, which offers significant advantages over other protecting group strategies.[1][3] This technical guide provides a comprehensive overview of the Fmoc group, its application in peptide synthesis, detailed experimental protocols, and a discussion of potential challenges.

Core Principles of Fmoc Chemistry

The primary function of a protecting group in peptide synthesis is to temporarily block the reactive α-amino group of an amino acid, preventing self-polymerization and ensuring the controlled, sequential addition of amino acids to the growing peptide chain.[][5] The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but can be readily removed by a mild base.[6][7] This characteristic is the foundation of the Fmoc/tBu orthogonal protection strategy, which is the dominant approach in SPPS today.[1][7] In this strategy, the Nα-amino group is temporarily protected by the Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, such as the tert-butyl (tBu) group.[5][7] This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide synthesis without affecting the side-chain protecting groups, which are only removed at the final cleavage step.[7]

Chemical Structure and Properties

The Fmoc group consists of a fluorene ring system linked to the amino group via a methoxycarbonyl bridge.[1] The electron-withdrawing nature of the fluorenyl system renders the proton on the C9 position of the fluorene ring acidic, making it susceptible to abstraction by a base.[2]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the iterative deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.[8][9]

Key Stages of the Fmoc-SPPS Cycle:

-

Resin Swelling: The solid support, typically a polystyrene-based resin, is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) to make the reactive sites accessible.[8][10]

-

Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid or peptide is removed by treatment with a mild base, most commonly a 20% solution of piperidine in DMF.[8][11] This exposes a free primary amine.

-

Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct byproduct.[11]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent and then added to the resin. The activated carboxyl group of the amino acid reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[8][12]

-

Washing: The resin is washed again to remove excess reagents and byproducts.[13]

This cycle is repeated until the desired peptide sequence is assembled.

Final Cleavage

Once the peptide chain is complete, it is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed. This is typically achieved by treatment with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.[8][9]

Mechanisms of Fmoc Protection and Deprotection

Fmoc Protection of Amino Acids

The Fmoc group is introduced onto the α-amino group of an amino acid by reacting it with an Fmoc-donating reagent under basic conditions.[1] Common reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][14] Fmoc-OSu is generally preferred due to its greater stability and lower tendency to cause side reactions.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

- 14. total-synthesis.com [total-synthesis.com]

Methodological & Application

Application Notes and Protocols for Fmoc-L-3-Trifluoromethylphenylalanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Fmoc-L-3-Trifluoromethylphenylalanine ((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid) is a key building block for this purpose. The trifluoromethyl group, a potent electron-withdrawing substituent, significantly alters the electronic and lipophilic nature of the phenylalanine side chain. This modification can lead to enhanced binding affinities, improved resistance to enzymatic degradation, and unique conformational properties of the resulting peptides.[1]

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Properties of this compound

| Property | Value |

| CAS Number | 205526-27-8[2] |

| Molecular Formula | C₂₅H₂₀F₃NO₄ |

| Molecular Weight | 455.43 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | Typically ≥97% |

| Storage | Store at 2-8°C |

Challenges in SPPS Incorporation

The incorporation of this compound can present challenges due to the electronic properties of the trifluoromethyl group. The electron-withdrawing nature of the CF₃ group can decrease the nucleophilicity of the alpha-amino group of the subsequent amino acid to be coupled, potentially leading to slower reaction kinetics and incomplete couplings. Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is crucial for successful incorporation and to achieve high purity of the final peptide.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry. All procedures should be performed in a dedicated peptide synthesis vessel.

Resin Preparation

-

Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

-

Swelling : Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes before the first amino acid coupling.[3]

Standard Fmoc-SPPS Cycle

The following diagram illustrates the general workflow for a single cycle of amino acid addition in Fmoc-SPPS.

Fmoc Deprotection

-

Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with a 20% piperidine in DMF solution for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[3]

Coupling of this compound

Due to the potential for slower coupling kinetics, more potent coupling reagents are recommended. A double coupling strategy may be beneficial to ensure complete incorporation.[4]

Recommended Coupling Reagents:

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Notes |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Highly efficient, low racemization.[5] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Cost-effective alternative to HATU with similar efficiency.[5] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Effective for hindered couplings with minimal side reactions.[5] |

| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >95 | Cost-effective; OxymaPure® is a safer and often more effective alternative to HOBt.[5] |

Note: The data in this table represents typical values for standard amino acids and should be used as a guideline. Actual results for this compound may vary and optimization is recommended.

Protocol 1: Single Coupling with HATU

-

Activation Solution : In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes.[6]

-

Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours.[6]

-

Monitoring : Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.[6]

-

Washing : After complete coupling, wash the resin thoroughly with DMF (3-5 times).[6]

Protocol 2: Double Coupling Strategy

-

Perform the first coupling as described in Protocol 1 for 1-2 hours.

-

Wash the resin with DMF (3 times).

-

Prepare a fresh activation solution of this compound.

-

Add the fresh solution to the resin and continue the coupling for another 1-2 hours.[4]

-

Monitor for completion with the Kaiser test and then wash the resin thoroughly with DMF.

Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry thoroughly.

-

Cleavage Cocktail : Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[7]

-

Cleavage Reaction : Add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of peptide) in a well-ventilated fume hood. Agitate the mixture at room temperature for 2-3 hours.[3]

-

Peptide Precipitation : Filter the resin and collect the TFA solution. Add the filtrate dropwise to cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.[8]

-

Peptide Isolation : Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.[3]

Purification and Analysis

-

Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water, both containing 0.1% TFA.[9]

-

Analysis : Confirm the purity and identity of the final peptide by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9][10]

Signaling Pathways and Applications